

Commercial Suppliers of HO-Peg8-CH2CH2cooh

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Compound of Interest

Compound Name: HO-Peg8-CH2CH2cooh

Cat. No.: B15546852

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The heterobifunctional PEG linker, **HO-Peg8-CH2CH2cooh**, also known by synonyms such as Hydroxy-PEG8-propionic acid, HO-PEG8-PA, and O-(2-Carboxyethyl)heptaethylene glycol, is available from several commercial suppliers. This section provides a comparative overview of the product offerings from leading vendors.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative data for **HO-Peg8-CH2CH2cooh** and its equivalents from various suppliers.

Supplier	Product Name	Catalog Number	Purity	CAS Number	Molecular Weight
JenKem Technology	Monodispers e Hydroxyl PEG8 Propionic Acid	HO-PEG8-PA	≥ 95%	N/A	442.5 g/mol
Sigma-Aldrich	HO-PEG- Propionic acid hydroxyl PEG8 propionic acid, monodispers e	Inquire	Solid	N/A	N/A
PurePEG	Hydroxy- PEG8-acid	Inquire	>95%	937188-60-8	442.5 g/mol
MedChemExpress	HO-PEG8- CH ₂ CH ₂ CO OH (Hydroxy- PEG8-acid)	HY-113367	99.93%	937188-60-8	442.5 g/mol
BroadPharm	Hydroxy- PEG8-acid sodium salt	BP-25145	>95%	N/A	464.48 g/mol (sodium salt)
Creative PEGWorks	PHB-910 to HO-PEG- COOH	PHB-914 (Varies by MW)	>95%	N/A	Varies

Experimental Protocols and Methodologies

While specific experimental protocols are highly dependent on the application, the primary use of **HO-Peg8-CH₂CH₂cooh** involves bioconjugation reactions. The terminal carboxylic acid can

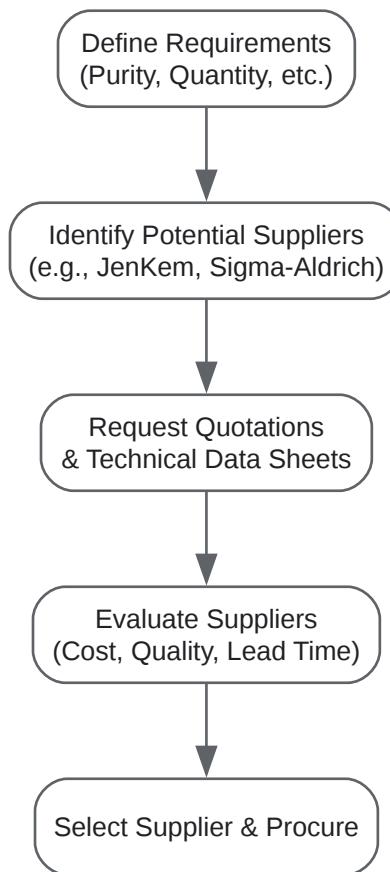
be activated to react with primary amine groups on biomolecules, such as proteins or peptides, to form a stable amide bond.

A general workflow for such a conjugation is as follows:

- Activation of the Carboxylic Acid: The carboxylic acid terminus of the PEG linker is typically activated using carbodiimide chemistry, most commonly with N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC or EDAC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to form a more stable amine-reactive NHS ester.
- Reaction with the Biomolecule: The activated PEG linker is then reacted with the biomolecule containing free primary amine groups (e.g., lysine residues) in a suitable buffer, typically at a pH of 7.2-8.5.
- Purification: The resulting PEGylated biomolecule is purified from excess PEG linker and reaction byproducts using techniques such as size exclusion chromatography (SEC) or dialysis.

Visualizing the Sourcing Workflow

The process of identifying and procuring the correct PEG linker for a specific research need can be visualized as a straightforward workflow.

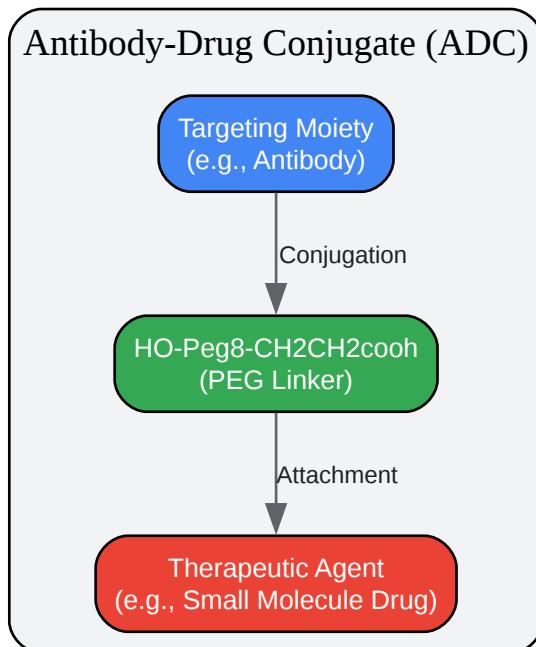


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A simplified workflow for sourcing the **HO-Peg8-CH2CH2cooh** linker.

Signaling Pathways and Logical Relationships

In many applications, **HO-Peg8-CH2CH2cooh** serves as a linker to attach a payload, such as a small molecule drug, to a targeting moiety, like an antibody. This forms an Antibody-Drug Conjugate (ADC). The logical relationship in the design of such a conjugate is illustrated below.



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Logical components of an Antibody-Drug Conjugate utilizing a PEG linker.

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